Rhmannioside a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

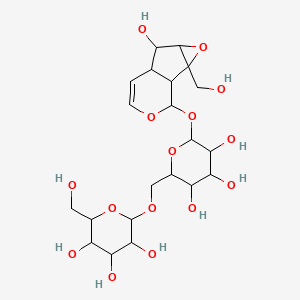

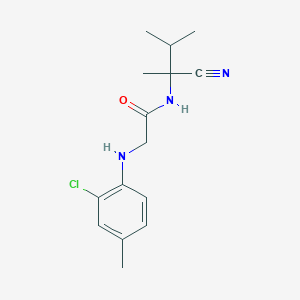

Rhmannioside A is an iridoid glucoside . It is also known by its common name Rehmannioside A . The molecular formula of this compound is C21H32O15 .

Molecular Structure Analysis

The molecular structure of this compound includes a complex arrangement of carbon, hydrogen, and oxygen atoms . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis

This compound has a molecular weight of 524.470 . It has a density of 1.8±0.1 g/cm3, a boiling point of 867.0±65.0 °C at 760 mmHg, and a flash point of 478.1±34.3 °C . It also has a LogP of -3.77 .Applications De Recherche Scientifique

Neuroprotection in Spinal Cord Injury

Rehmannioside A (Rea), derived from Rehmanniae radix, shows promise in treating spinal cord injury (SCI). It reduces inflammation and neuronal apoptosis by inhibiting NF-κB and MAPK signaling pathways. Rea has been observed to enhance behavioral and histological outcomes in rat models of SCI, promoting microglial M2 polarization, alleviating neuronal apoptosis, and improving motor function recovery (Xiao et al., 2020).

Cognitive Improvement in Vascular Dementia

Rehmannioside A demonstrates potential in treating cognitive deficits associated with vascular dementia (VD). In rat models, it has been shown to reduce oxidative stress, inflammation, and apoptosis in the hippocampus, linked to the activation of Nrf2 and the inactivation of NF-κB and Caspase-3. These effects contribute to improved cognitive functions (Sun, Shen, & Ma, 2019).

Diabetic Nephropathy Treatment

Rehmannioside A also exhibits therapeutic potential for diabetic nephropathy (DN). It enhances the survival of renal tubular epithelial cells under high glucose conditions, suppressing apoptosis and oxidative stress by inhibiting the MAPK pathway. These findings suggest its applicability in DN treatment, although further in vivo and clinical research is necessary (Huai, Yang, Xu, & Wang, 2022).

Ovarian Function Enhancement in Diminished Ovarian Reserve

In a study targeting rats with diminished ovarian reserve (DOR), Rehmannioside D, a related compound, was found to improve ovarian functions. It enhanced the number of primordial and mature follicles, reduced atretic follicles, and decreased granulosa cell apoptosis. The mechanism involves the FOXO1/KLOTHO axis (Liang, Wang, Chen, Chen, & Chen, 1993).

Safety and Hazards

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O15/c22-3-7-11(25)13(27)15(29)19(33-7)32-4-8-12(26)14(28)16(30)20(34-8)35-18-9-6(1-2-31-18)10(24)17-21(9,5-23)36-17/h1-2,6-20,22-30H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNSOISBYQKHCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2656238.png)

![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656241.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656244.png)

![N-(cyclopropylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2656246.png)

![N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2656258.png)

![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2656260.png)